Cas no 92636-36-7 (1-(4-Iodophenyl)pyrrole)

1-(4-Iodophenyl)pyrrole structure
1-(4-Iodophenyl)pyrrole structure
상품 이름:1-(4-Iodophenyl)pyrrole
CAS 번호:92636-36-7
MF:C10H8IN
메가와트:269.081694602966
MDL:MFCD00052399
CID:91054
PubChem ID:272430

1-(4-Iodophenyl)pyrrole 화학적 및 물리적 성질

이름 및 식별자

    • 1-(4-Iodophenyl)pyrrole
    • 1-(4-iodophenyl)-1H-pyrrole
    • FMURNAZHVQDQQN-UHFFFAOYSA-N
    • NSC116802
    • (4-iodophenyl)pyrrole
    • Maybridge1_002926
    • 4-(1-Pyrrolyl)iodobenzene
    • DivK1c_001678
    • 1-(4-iodo-phenyl)-1H-pyrrole
    • HMS549M22
    • 1H-Pyrrole,1-(4-iodophenyl)-
    • 1-(4-Iodophenyl)-1H-pyrrole #
    • STK130639
    • KM3132
    • BBL022268
    • 3430AF
    • 1-(4-iodophenyl)pyrrole, AldrichCPR
    • VP60048
    • CDS1_000638
    • TR-0
    • 1-(4-Iodophenyl)-1H-pyrrole (ACI)
    • N-(4-Iodophenyl)pyrrole
    • NSC 116802
    • SB62120
    • AO-080/40859668
    • CCG-243384
    • AKOS000285881
    • MFCD00052399
    • CS-0063882
    • 92636-36-7
    • SCHEMBL393880
    • NSC-116802
    • DB-018598
    • DTXSID50919037
    • AS-58022
    • D73308
    • MDL: MFCD00052399
    • 인치: 1S/C10H8IN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H
    • InChIKey: FMURNAZHVQDQQN-UHFFFAOYSA-N
    • 미소: IC1C=CC(N2C=CC=C2)=CC=1
    • BRN: 7915717

계산된 속성

  • 정밀분자량: 268.97000
  • 동위원소 질량: 268.97
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 135
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 4.9
  • 소수점 매개변수 계산 참조값(XlogP): 3.7

실험적 성질

  • 색과 성상: 연갈색 분말
  • 밀도: 1.6897 (estimate)
  • 융해점: 128-133 °C
  • 비등점: 302 °C at 760 mmHg
  • 플래시 포인트: 136.4 °C
  • 굴절률: 1.65
  • PSA: 4.93000
  • LogP: 3.08190
  • 민감성: Light Sensitive
  • 용해성: 물에 녹지 않다

1-(4-Iodophenyl)pyrrole 보안 정보

1-(4-Iodophenyl)pyrrole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1134522-250mg
1-(4-Iodophenyl)-1H-pyrrole
92636-36-7 98%
250mg
¥210.00 2024-04-25
Key Organics Ltd
AS-58022-1G
1-(4-iodophenyl)-1H-pyrrole
92636-36-7 >97%
1g
£146.00 2025-02-09
Chemenu
CM333337-5g
1-(4-Iodophenyl)-1H-pyrrole
92636-36-7 95%+
5g
$*** 2023-05-29
TRC
B448808-100mg
1-(4-Iodophenyl)pyrrole
92636-36-7
100mg
$ 50.00 2022-06-07
ChemScence
CS-0063882-5g
1-(4-Iodophenyl)-1H-pyrrole
92636-36-7 ≥97.0%
5g
$210.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1134522-100mg
1-(4-Iodophenyl)-1H-pyrrole
92636-36-7 98%
100mg
¥170.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1134522-1g
1-(4-Iodophenyl)-1H-pyrrole
92636-36-7 98%
1g
¥684.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1134522-25g
1-(4-Iodophenyl)-1H-pyrrole
92636-36-7 98%
25g
¥9256.00 2024-04-25
Aaron
AR003DOZ-5g
1-(4-Iodophenyl)pyrrole
92636-36-7 98%
5g
$188.00 2025-01-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS3655-25g
1-(4-iodophenyl)-1H-pyrrole
92636-36-7 95%
25g
¥6530.0 2024-04-16

1-(4-Iodophenyl)pyrrole 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Choline chloride ,  (+)-Tartaric acid ;  90 min, 90 °C
참조
L-(+)-Tartaric acid and choline chloride based deep eutectic solvent: An efficient and reusable medium for synthesis of N-substituted pyrroles via Clauson-Kaas reaction
Wang, Ping; Ma, Fei-Ping; Zhang, Zhan-Hui, Journal of Molecular Liquids, 2014, 198, 259-262

합성 방법 2

반응 조건
1.1 Reagents: Lawesson's reagent Solvents: Toluene ;  24 h, 130 °C
참조
Lawesson's reagent-promoted deoxygenation of γ-hydroxylactams or succinimides for the syntheses of substituted pyrroles
Shi, Tao; Wang, Xiaodong; Yin, Gaofeng; Wang, Zhen, Organic Chemistry Frontiers, 2022, 9(6), 1599-1603

합성 방법 3

반응 조건
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Water ;  4 h, 60 °C
참조
Transition-Metal-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde
Zheng, Hong-Xing; Shan, Xiang-Huan; Qu, Jian-Ping ; Kang, Yan-Biao, Organic Letters, 2017, 19(19), 5114-5117

합성 방법 4

반응 조건
1.1 Solvents: Acetic acid ;  3 h, reflux
참조
Preparation of 1-(4-iodophenyl)pyrrole
, China, , ,

합성 방법 5

반응 조건
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Water ;  60 °C; 1 - 4 h, 60 °C
참조
Iron-catalyzed inexpensive and practical synthesis of N-substituted pyrroles in water
Azizi, Najmedin; Khajeh-Amiri, Alireza; Ghafuri, Hossein; Bolourtchian, Mohammad; Saidi, Mohammad Reza, Synlett, 2009, (14), 2245-2248

합성 방법 6

반응 조건
1.1 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-(trimethoxysilyl)propyl]-, (T-4)-tetrachloroantimo… (silica-bound) Solvents: Water ;  60 min, 100 °C
참조
A recyclable magnetic nanoparticles supported antimony catalyst for the synthesis of N-substituted pyrroles in water
Ma, Fei-Ping; Li, Pei-He; Li, Bao-Le; Mo, Li-Ping; Liu, Ning; et al, Applied Catalysis, 2013, 457, 34-41

합성 방법 7

반응 조건
1.1 Catalysts: Manganese nitrate ;  20 min, 120 °C
1.2 Reagents: Water
참조
A solvent-free manganese(II) -catalyzed Clauson-Kaas protocol for the synthesis of N-aryl pyrroles under microwave irradiation
Rohit, Kizhakkekuttu Radhakrishnan; Meera, Gopinadh; Anilkumar, Gopinathan, Journal of Heterocyclic Chemistry, 2022, 59(1), 194-200

합성 방법 8

반응 조건
1.1 Solvents: Acetic acid ;  2 h, rt → 116 °C
참조
Polyaromatic amines. Part 3: Synthesis of poly(diarylamino)styrenes and related compounds
Plater, M. John; Jackson, Toby, Tetrahedron, 2003, 59(25), 4673-4685

합성 방법 9

반응 조건
1.1 Catalysts: Squaric acid Solvents: Water ;  3 - 6 h, 60 °C
참조
Squaric acid catalyzed simple synthesis of N-substituted pyrroles in green reaction media
Azizi, Najmadin; Davoudpour, Anahita; Eskandari, Farshid; Batebi, Ehlham, Monatshefte fuer Chemie, 2013, 144(3), 405-409

합성 방법 10

반응 조건
1.1 Catalysts: Acetic acid ,  Indium Solvents: Acetonitrile ;  2 h, reflux
1.2 Solvents: Water ;  2 h, reflux
참조
Synthesis of N-substituted pyrrole derivatives via indium-assisted one-pot reduction/N-annulation sequence reaction
Kim, Eungyung; Jeong, Mingyeong; Lee, Hyejeong; Kim, Byeong Hyo, Heterocycles, 2019, 98(8), 1105-1118

합성 방법 11

반응 조건
1.1 Catalysts: Scandium triflate Solvents: 1,4-Dioxane ;  30 min, 100 °C
참조
Scandium triflate-catalysed synthesis of N-substituted pyrroles from amine and 2,5-dimethoxytetrahydrofuran
Zuo, Bing; Chen, Jiuxi; Liu, Miaochang; Ding, Jinchang; Wu, Huayue; et al, Journal of Chemical Research, 2009, (1), 14-16

합성 방법 12

반응 조건
1.1 Catalysts: Zinc triflate ;  8 h, 70 °C; 70 °C → rt
1.2 Reagents: Water ;  rt
참조
A green protocol for the synthesis of N-aryl pyrroles: A modified Clauson-Kaas approach using zinc catalyst
Afsina, C. M. A.; Rohit, K. R.; Anilkumar, G., Results in Chemistry, 2022, 4,

1-(4-Iodophenyl)pyrrole Raw materials

1-(4-Iodophenyl)pyrrole Preparation Products

추천 기사

추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량